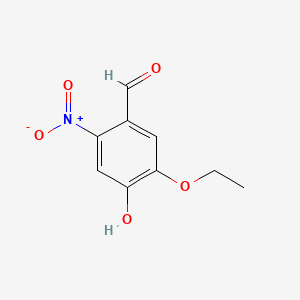
D-Alanine-3,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine-3,3,3-d3 is a deuterium-labeled form of D-Alanine . It is used in the global life science industry for research, biotechnology development, and production . The CAS Number is 177614-69-6 and its linear formula is CD3CH(NH2)CO2H .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CD3CH(NH2)CO2H . Its molecular weight is 92.11 .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 291 °C (dec.) (lit.) . Its optical activity is [α]25/D -14.5°, c = 2 in 1 M HCl .
Scientific Research Applications
Beta-Alanine Biosynthesis in Yeast : D-Alanine is involved in beta-alanine biosynthesis, which is essential for pantothenic acid (vitamin B5) and coenzyme A production in yeast. This process is mediated by the ALD2 and ALD3 genes and is crucial for cellular biosynthesis of coenzyme A (White et al., 2003).
Synthesis of D-Alanine : Research on engineering novel (R)-selective transaminase for the efficient synthesis of D-Alanine shows the potential for large-scale production. This is important due to its diverse applications in food and healthcare (Jia et al., 2022).
Enzymic Activation of D-Alanine : D-Alanine is a major component in cell-wall preparations of microorganisms and plays a role in bacterial nucleotide accumulation, particularly in response to antibiotics like penicillin. This research provides insights into its metabolic significance in bacteria (Baddiley & Neuhaus, 1960).
Radical Production in D-Alanine Derivatives : Studies on radicals produced in L-alanine-3,3,3-d3 and L-alanine-d4 by X-irradiation highlight the potential for D-Alanine derivatives in understanding radical formation and dynamics in chemical processes (Nakagawa, 2019).
Circadian Variation of D-Alanine in Mammals : Research on day-night variation of D-Alanine in mammals, and factors controlling these circadian changes, suggests its physiological role and potential as a biomarker. This study also implicates intestinal bacteria as a major source of D-Alanine in mammals (Karakawa et al., 2013).
Physiological Relevance of D-Alanine : A review on D-Alanine discusses its distribution, origin, and implications in diseases, highlighting its significance in the mammalian nervous and endocrine systems (Lee et al., 2020).
Biofilm Formation of Streptococcus mutans : The metabolism of D-Alanine is shown to be essential for the growth and biofilm formation of Streptococcus mutans, which is a primary factor in dental caries. This suggests potential targets for caries prevention and treatment (Qiu et al., 2016).
Safety and Hazards
In case of inhalation, the person should be moved to fresh air and given artificial respiration if not breathing . Contact with skin may cause irritation and it may be harmful if absorbed through the skin . Contact with eyes may cause irritation . It may be harmful if swallowed . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .
Mechanism of Action
Target of Action
D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine . D-Alanine is a key component in the peptidoglycan layer of bacterial cell walls . It plays a crucial role in maintaining the structural integrity of the cell wall, making it a primary target for this compound .
Mode of Action
This compound interacts with its targets by replacing the regular D-Alanine in the peptidoglycan synthesis process . The incorporation of this compound into the peptidoglycan structure can lead to changes in the physical and chemical properties of the bacterial cell wall . .
Biochemical Pathways
This compound is involved in the peptidoglycan synthesis pathway . It gets incorporated into the peptide side chains of the peptidoglycan layer, which are crucial for the cross-linking that gives the cell wall its rigidity . The introduction of this compound can potentially affect the efficiency of this cross-linking process and thereby influence the stability of the cell wall .
Result of Action
The incorporation of this compound into the bacterial cell wall can potentially lead to changes in the cell wall’s physical and chemical properties . This could result in altered cell wall stability and possibly affect the bacteria’s susceptibility to certain antibiotics or immune responses.
Biochemical Analysis
Biochemical Properties
D-Alanine-3,3,3-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, D-Alanine is known to interact with penicillin-binding proteins (PBPs) in bacteria, which are involved in the final stages of peptidoglycan biosynthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For instance, in bacteria, D-Alanine is a key constituent of the peptidoglycan layer, which imparts high tensile strength to the bacterial cell wall . This is crucial for maintaining cell shape under intracellular pressures .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, in bacteria, D-Alanine is involved in the assembly of peptidoglycan, a critical component of the bacterial cell wall . This involves binding interactions with enzymes such as penicillin-binding proteins, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully explored. Studies on similar compounds, such as [18F]3,3,3-trifluoro-D-alanine, have shown that these compounds can distinguish live from heat-killed E. coli, with low background signals .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Therapies targeting essential amino acids, such as dietary methionine restriction, have been shown to extend lifespan in mice and rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, D-Alanine is a part of the alanine, aspartate, and glutamate metabolism pathway . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that D-Alanine is a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be transported to and localized within the bacterial cell wall .
Subcellular Localization
The subcellular localization of this compound is not well-studied. D-Alanine, a similar compound, is known to be a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be localized within the bacterial cell wall .
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trideuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-HBXZPZNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1H-naphtho[1,2-d]imidazol-8-amine](/img/structure/B576096.png)

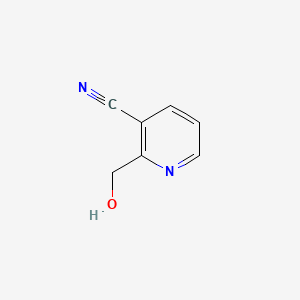
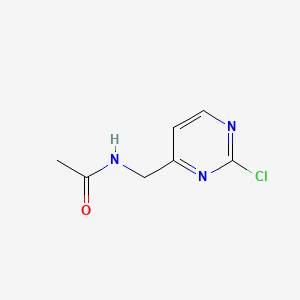
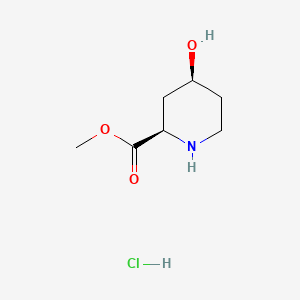

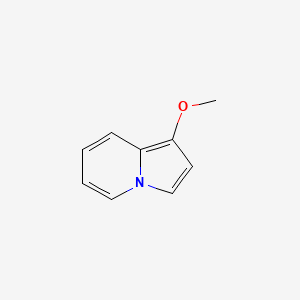
![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)
